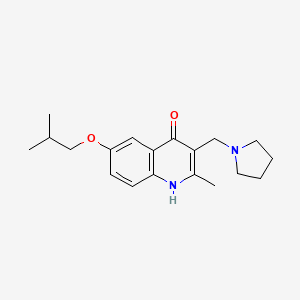![molecular formula C14H12ClNO4S B4943526 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one](/img/structure/B4943526.png)
4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one, also known as CSOIMDH, is a synthetic compound that belongs to the family of sulfonyl compounds. It is widely used in scientific research due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in various metabolic pathways. 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
Biochemical and Physiological Effects:
4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins. 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has also been shown to induce oxidative stress in cells, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity, making it a reliable reagent. It is also stable under a wide range of conditions, allowing for its use in various experimental setups. However, 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has some limitations, such as its low solubility in water and its potential toxicity to cells.
Orientations Futures
There are several future directions for the study of 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one. One potential area of research is the development of new drugs based on the chemical structure of 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one. Another area of interest is the investigation of the mechanism of action of 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one and its potential applications in various metabolic pathways. Additionally, further studies are needed to determine the toxicity and safety of 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one in vivo.
Méthodes De Synthèse
The synthesis of 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one involves the reaction of 4-chlorobenzenesulfonyl chloride with 3,5-dimethyl-2,5-cyclohexadienone in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to obtain 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one. This method is relatively simple and efficient, making it a popular choice for the preparation of 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one in the laboratory.
Applications De Recherche Scientifique
4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has been extensively studied for its potential applications in various scientific fields. It has been shown to possess antimicrobial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. 4-({[(4-chlorophenyl)sulfonyl]oxy}imino)-3,5-dimethyl-2,5-cyclohexadien-1-one has also been used as a reagent in organic synthesis, as it can undergo various chemical reactions to form new compounds.
Propriétés
IUPAC Name |
[(2,6-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-7-12(17)8-10(2)14(9)16-20-21(18,19)13-5-3-11(15)4-6-13/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUHBFOHORBFLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(C1=NOS(=O)(=O)C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino 4-chlorobenzene-1-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethoxy)piperidine](/img/structure/B4943449.png)
![3-(3-chlorophenyl)-1-(cyclopropylmethyl)-6-{[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B4943457.png)
![4-[3-(2,6-dichloro-4-methylphenoxy)propoxy]quinazoline](/img/structure/B4943461.png)
![ethyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B4943469.png)
![2-(benzylthio)-N-[2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)ethyl]benzamide](/img/structure/B4943475.png)

![methyl 3-{[N-(4-bromo-3-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-4-chlorobenzoate](/img/structure/B4943486.png)
![3-benzyl-5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943495.png)
![methyl 1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-indole-3-carboxylate](/img/structure/B4943510.png)
methyl]phosphonate](/img/structure/B4943511.png)
![3-(3-methylphenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943512.png)
![9-[2-(4-bromophenoxy)ethyl]-9H-carbazole](/img/structure/B4943520.png)

![2-{benzyl[2-(dimethylamino)ethyl]amino}-4-(dimethylamino)nicotinonitrile ethanedioate hydrate](/img/structure/B4943547.png)